molecular formula C16H24N2O2 B7060344 2-(cyclohexen-1-yl)-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]acetamide

2-(cyclohexen-1-yl)-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]acetamide

Cat. No.: B7060344
M. Wt: 276.37 g/mol
InChI Key: ASRRINUJQLPPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexen-1-yl)-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a cyclohexene ring, an oxazole ring, and an acetamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclohexene Derivative Preparation

      Starting Material: Cyclohexene

      Reagents: Bromine (Br₂), Sodium hydroxide (NaOH)

      Conditions: Bromination followed by dehydrohalogenation to form 1-bromo-1-cyclohexene.

  • Oxazole Ring Formation

      Starting Material: 3,5-Dimethyl-4-nitroisoxazole

      Reagents: Hydrogen gas (H₂), Palladium on carbon (Pd/C)

      Conditions: Hydrogenation to reduce the nitro group to an amine, followed by cyclization to form the oxazole ring.

  • Acetamide Formation

      Starting Material: 2-Bromo-N-(2-hydroxyethyl)acetamide

      Reagents: Sodium hydride (NaH), 1-bromo-1-cyclohexene

      Conditions: Nucleophilic substitution to attach the cyclohexene derivative to the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

      Conditions: Aqueous or organic solvents, varying temperatures.

      Products: Oxidized derivatives such as ketones or carboxylic acids.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

      Conditions: Anhydrous conditions, typically in ether solvents.

      Products: Reduced forms such as alcohols or amines.

  • Substitution

      Reagents: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, R-OH)

      Conditions: Varying solvents and temperatures.

      Products: Substituted derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, Chromium trioxide

    Reducing Agents: Lithium aluminum hydride, Sodium borohydride

    Solvents: Ether, Aqueous solutions, Organic solvents

    Temperatures: Room temperature to reflux conditions

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal catalysis for various organic transformations.

    Polymer Science: Incorporated into polymer backbones to modify physical properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Bioconjugation: Used in the synthesis of bioconjugates for targeted drug delivery.

Medicine

    Pharmaceuticals: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.

    Diagnostics: Utilized in the development of diagnostic tools due to its unique chemical properties.

Industry

    Material Science: Used in the synthesis of advanced materials with specific mechanical and chemical properties.

    Agriculture: Potential application as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism of action of 2-(cyclohexen-1-yl)-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the cyclohexene ring provides hydrophobic interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexen-1-yl)-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]acetamide
  • 2-(Cyclohexen-1-yl)-N-[2-(3,5-dimethyl-1,2-thiazol-4-yl)propan-2-yl]acetamide
  • 2-(Cyclohexen-1-yl)-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)butan-2-yl]acetamide

Uniqueness

The uniqueness of 2-(cyclohexen-1-yl)-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyclohexene and oxazole rings allows for diverse interactions with biological targets, making it a versatile compound in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-(cyclohexen-1-yl)-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11-15(12(2)20-18-11)16(3,4)17-14(19)10-13-8-6-5-7-9-13/h8H,5-7,9-10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRRINUJQLPPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(C)(C)NC(=O)CC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.